2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a cyclohexyl group attached
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 2-cyclohexylpyrazolo[1,5-a]pyrazin-4-ol, have been found to exhibit a wide range of biological properties . For instance, some pyrazolo derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular functions . For instance, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given that some pyrazole derivatives have been found to inhibit cdk2, it can be inferred that this compound might affect pathways related to cell cycle regulation .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, which include this compound, have predicted suitable pharmacokinetic properties .
Result of Action
Some pyrazole derivatives have been found to exhibit cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrazolo[1,5-a]pyrazine derivatives, have been found to interact with various enzymes and proteins
Cellular Effects
While specific cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol are not yet fully known, related compounds have shown cytotoxic activities against certain cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit certain enzymes, suggesting potential binding interactions with biomolecules
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Studies on related compounds suggest potential changes in effects over time, including issues related to the compound’s stability and degradation
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Studies on related compounds suggest potential threshold effects and possible toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully known. Studies on related compounds suggest potential interactions with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Studies on related compounds suggest potential interactions with transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Studies on related compounds suggest potential effects on activity or function related to subcellular localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with cyclohexylamine under reflux conditions in a suitable solvent such as dioxane . The reaction mixture is stirred and heated for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-ol: Lacks the cyclohexyl group but shares the core structure.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one:
Uniqueness
2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
2-cyclohexyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h6-9H,1-5H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUFXWFAAOKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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